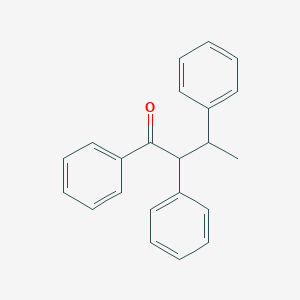

1,2,3-Triphenylbutan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

6333-99-9 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1,2,3-triphenylbutan-1-one |

InChI |

InChI=1S/C22H20O/c1-17(18-11-5-2-6-12-18)21(19-13-7-3-8-14-19)22(23)20-15-9-4-10-16-20/h2-17,21H,1H3 |

InChI Key |

AYSBDAMMUKILSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Triphenylbutan 1 One and Structurally Analogous Compounds

Classical Approaches to Butanone Scaffold Construction

The traditional synthesis of the butanone scaffold, particularly in highly arylated systems like 1,2,3-Triphenylbutan-1-one, relies on well-established, often stoichiometric, organic reactions. These methods focus on the stepwise construction of the carbon backbone and the formation of the ketone functional group.

Formation of the Ketone Moiety in Arylated Systems

A primary classical method for synthesizing aryl ketones is the Friedel-Crafts acylation . masterorganicchemistry.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). ucalgary.cayoutube.com For a compound like this compound, this could theoretically involve the reaction of a suitably substituted butanoyl chloride with benzene (B151609). The Lewis acid catalyst activates the acyl halide, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring. ucalgary.caunacademy.com

The general mechanism proceeds in several steps:

Formation of the acylium ion electrophile from the reaction between the acyl halide and the Lewis acid catalyst. ucalgary.ca

Nucleophilic attack of the aromatic ring on the acylium ion, leading to the formation of a cyclohexadienyl cation intermediate (arenium ion). unacademy.com

Deprotonation of the arenium ion to restore aromaticity and yield the final aryl ketone. unacademy.com

A significant advantage of Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangements, a common issue in the related Friedel-Crafts alkylation. ucalgary.ca However, the reaction requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it. unacademy.com The reaction is also generally limited to aromatic rings that are not strongly deactivated. ucalgary.ca

Carbon-Carbon Bond Formation Strategies for the Butane (B89635) Backbone

Constructing the four-carbon backbone of the butanone core is a fundamental challenge addressed by classical carbon-carbon bond-forming reactions. fiveable.melibretexts.org The Grignard reaction is a cornerstone of this approach. organic-chemistry.org Organomagnesium halides (Grignard reagents) act as potent nucleophiles that can attack electrophilic carbonyl carbons. masterorganicchemistry.com

To form a butanone derivative, a Grignard reagent can react with a nitrile. vaia.comvaia.com This reaction initially forms an imine intermediate after the nucleophilic addition of the Grignard reagent to the nitrile's carbon-nitrogen triple bond. Subsequent hydrolysis of this imine intermediate yields the desired ketone. vaia.com For example, reacting an appropriate nitrile with a specific Grignard reagent can assemble the carbon skeleton, which is then converted to the ketone. vaia.com

Another classical strategy is the aldol (B89426) condensation , which forms a new carbon-carbon bond by reacting two carbonyl compounds (aldehydes or ketones). fiveable.me This reaction proceeds via an enolate intermediate and can be used to build larger carbon skeletons, which could then be further modified to achieve the desired butanone structure.

Advanced Catalytic Syntheses of this compound Derivatives

Modern synthetic chemistry offers more sophisticated and efficient catalytic methods for preparing complex molecules like this compound. These techniques provide greater control over selectivity and are often more atom-economical than classical methods.

Transition Metal-Catalyzed Coupling Reactions for Phenyl Group Installation

The installation of the multiple phenyl groups in this compound derivatives can be efficiently achieved using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Heck reaction are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.orgyoutube.com This reaction is highly versatile for forming carbon-carbon bonds between sp²-hybridized carbons, making it ideal for creating biaryl systems. researchgate.net The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org This method's broad functional group tolerance and the low toxicity of the boron reagents make it a widely used strategy. organic-chemistry.orgnih.gov

| Component | Description | Reference |

|---|---|---|

| Catalyst | Typically a Palladium(0) complex, often generated in situ from a Pd(II) precursor. | organic-chemistry.org |

| Coupling Partners | Organoboron compounds (e.g., arylboronic acids) and organic halides (e.g., aryl bromides) or triflates. | libretexts.org |

| Base | Required for the activation of the organoboron reagent to facilitate transmetalation. | organic-chemistry.org |

| Key Steps | Oxidative addition, transmetalation, and reductive elimination. | libretexts.org |

The Heck reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is particularly useful for the arylation of olefins. nih.gov While traditionally used with electron-deficient olefins, developments have allowed for its application with electron-rich olefins as well, although regioselectivity can be a challenge. liv.ac.uk For a structure like this compound, a Heck-type reaction could be envisioned to introduce a phenyl group onto a butenone precursor. acs.org

Organocatalytic Methods in the Asymmetric Synthesis of Related Ketones

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative to traditional methods. nih.gov These catalysts can be used to produce chiral ketones with high enantioselectivity. rsc.orgthieme-connect.com

One important application is the asymmetric Michael addition , a key reaction for C-C bond formation. mdpi.com Chiral organocatalysts, such as primary amines derived from chiral scaffolds, can promote the enantioselective addition of ketones or aldehydes to α,β-unsaturated compounds like nitroalkenes or enones. mdpi.comrsc.orgmdpi.com The catalyst often operates by forming a transient enamine intermediate with the ketone donor, which then adds to the Michael acceptor in a stereocontrolled manner. mdpi.comnih.gov

Another approach is the asymmetric reduction of prochiral ketones . rsc.org Chiral organocatalysts, such as those based on oxazaborolidines (as in the Corey-Bakshi-Shibata reduction) or bifunctional thiourea-amine catalysts, can mediate the transfer of a hydride from a reducing agent (like a borane) to a ketone, yielding a chiral secondary alcohol with high enantiomeric excess. thieme-connect.comacs.org This alcohol could then be oxidized to the chiral ketone if desired, or used as a chiral building block.

| Method | Catalyst Type | Transformation | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral primary or secondary amines (e.g., thiourea-based) | Forms chiral 1,5-dicarbonyl compounds or related structures. | mdpi.comrsc.org |

| Asymmetric Reduction | Chiral oxazaborolidines, BINOL-derivatives, thiourea-amines | Reduces prochiral ketones to enantioenriched secondary alcohols. | rsc.orgrsc.orgacs.org |

| Asymmetric Hydrophosphonylation | Diaminomethylenemalononitrile (DMM) organocatalysts | Asymmetric addition of phosphonates to ketones. | nih.gov |

Solid-Phase Synthesis Techniques Applicable to this compound Analogs

Solid-phase synthesis is a technique where molecules are built on a solid support, such as a polymer bead. wikipedia.org This methodology simplifies purification, as excess reagents and byproducts can be washed away, and allows for the use of excess reagents to drive reactions to completion. wikipedia.orgmdpi.com It is particularly well-suited for the parallel synthesis of chemical libraries. acs.org

For the synthesis of ketone analogs, a linker is chosen to attach a building block to the solid support. mdpi.com For instance, a supported Weinreb amide has been developed to facilitate the parallel synthesis of ketones. acs.org In this method, a carboxylic acid is attached to the resin-bound Weinreb amide. This supported intermediate can then react with a Grignard reagent to yield a ketone, which is subsequently cleaved from the solid support. This approach allows for the creation of a diverse library of ketones by varying both the carboxylic acid and the Grignard reagent. acs.org Another strategy involves immobilizing a building block via an acid-labile enol ether, which can be converted to the desired ketone and released from the resin in the final step. mdpi.com

Chemo-, Regio-, and Stereoselective Synthetic Control in Butanone Systems

The construction of the butanone framework, especially one as heavily substituted as this compound, demands precise control over the formation of each bond and stereocenter. The presence of multiple phenyl groups introduces both steric and electronic factors that influence the reactivity and selectivity of synthetic transformations.

Diastereoselective Pathways in Triphenylbutan-1-one Precursors

The controlled formation of a specific diastereomer of a precursor is a critical step in the synthesis of a stereochemically defined molecule like this compound. One of the most powerful methods for establishing stereocenters is the aldol reaction. For instance, the diastereoselective alkylation of an enolate derived from a precursor ketone can set the relative stereochemistry of adjacent chiral centers.

A plausible route to a precursor of this compound involves the diastereoselective alkylation of the enolate of 1,2-diphenylpropan-1-one. The stereochemical outcome of such a reaction is highly dependent on the geometry of the enolate (Z or E) and the nature of the electrophile. The use of a chiral auxiliary temporarily attached to the molecule can effectively bias the approach of the electrophile, leading to the preferential formation of one diastereomer. researchgate.netwilliams.edu

For example, oxazolidinone auxiliaries, introduced by Evans, are well-known for their high degree of stereocontrol in alkylation reactions. williams.edu The auxiliary is first acylated with a carboxylic acid, and the resulting imide is then enolized. The bulky auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing a specific stereochemical relationship. The auxiliary can later be removed under mild conditions. williams.edu

Another strategy involves the use of chiral auxiliaries derived from natural sources like camphor. Camphorsultam, for instance, has been shown to be effective in directing Michael additions, a reaction type that can also be employed to construct the carbon skeleton of this compound. wikipedia.org

The following interactive table summarizes representative diastereoselective alkylation reactions that could be adapted for the synthesis of precursors to this compound.

| Substrate (with Chiral Auxiliary) | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| N-Propionyl-oxazolidinone | Benzyl (B1604629) bromide | NaN(TMS)₂ | >95:5 |

| trans-2-Phenyl-1-cyclohexyl glyoxylate | 2,4-Dimethyl-pent-2-ene | SnCl₄ | 10:1 |

| Camphorsultam-derived acrylate | Phenyl magnesium bromide | - | High |

Note: This table presents data from analogous systems to illustrate the principle of diastereoselective control.

Enantioselective Approaches to Chiral Triphenylbutanone Derivatives

The synthesis of a single enantiomer of a chiral molecule is a more demanding task that often relies on asymmetric catalysis. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. For the synthesis of chiral this compound derivatives, the enantioselective conjugate addition of a phenyl group to a chalcone-type precursor (1,3-diphenylpropenone) is a highly attractive strategy.

Rhodium and palladium-catalyzed asymmetric conjugate additions have emerged as powerful tools for the formation of carbon-carbon bonds with excellent enantiocontrol. wiley-vch.decaltech.edu The general mechanism for the rhodium-catalyzed reaction involves the formation of a chiral rhodium-phenyl species, which then adds to the β-carbon of the α,β-unsaturated ketone. The chiral ligand attached to the rhodium center dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer. wiley-vch.de

A variety of chiral ligands, such as chiral dienes and phosphoramidites, have been developed for these transformations. wiley-vch.denih.gov The choice of ligand, metal, and reaction conditions is crucial for achieving high enantioselectivity. For instance, palladium catalysts bearing chiral pyridinooxazoline (PyOx) ligands have been successfully employed in the enantioselective conjugate addition of arylboronic acids to cyclic enones, a reaction that is tolerant to air and moisture. caltech.edu

Organocatalysis provides an alternative, metal-free approach to enantioselective synthesis. Chiral amines, thioureas, and squaramides derived from cinchona alkaloids have been shown to catalyze the Michael addition of various nucleophiles to α,β-unsaturated ketones with high enantioselectivity. metu.edu.tr In these systems, the catalyst activates the reactants through the formation of non-covalent interactions, such as hydrogen bonds, creating a chiral environment that directs the stereochemical course of the reaction.

The following interactive table summarizes key findings in the enantioselective conjugate addition of aryl groups to α,β-unsaturated ketones, which are directly relevant to the synthesis of chiral this compound.

| Michael Acceptor | Phenyl Source | Catalyst System | Enantiomeric Excess (ee) |

| 2-Cyclohexenone | Phenylboronic acid | Rh(acac)(CO)₂ / (S)-BINAP | Up to 99% |

| Cyclic Enones | Phenylboronic acid | Pd(OCOCF₃)₂ / Chiral PyOx ligand | High |

| trans-Chalcones | Methyl thioglycolate | Quinine-derived squaramide | 68-99% |

| Nitroalkenes | Phenylboronic acid | Rhodium / Chiral diene ligand | Up to 94% |

Note: This table presents data from relevant model systems to illustrate the potential for enantioselective synthesis.

Reaction Mechanisms and Kinetics of 1,2,3 Triphenylbutan 1 One Transformations

Mechanistic Elucidation of Carbonyl Reactivity in 1,2,3-Triphenylbutan-1-one

A full mechanistic picture for this compound remains to be experimentally determined. However, its reactivity can be predicted based on the general behavior of ketones, particularly those with significant steric bulk and electronic influences from multiple phenyl substituents.

Nucleophilic Acyl Substitution and Addition Pathways

Ketones, such as this compound, primarily undergo nucleophilic addition reactions at the carbonyl carbon. Unlike carboxylic acid derivatives, ketones lack an inherent leaving group, making nucleophilic acyl substitution a less common pathway unless a modification to the substrate introduces one.

The reactivity of the carbonyl group is dictated by the electrophilicity of the carbonyl carbon. In this compound, the three phenyl groups are expected to exert significant electronic and steric effects. Nucleophilic attack on the carbonyl carbon would lead to the formation of a tetrahedral intermediate. The immense steric hindrance created by the three bulky phenyl groups surrounding the reaction center would likely slow the rate of nucleophilic attack compared to less substituted ketones. libretexts.orgmasterorganicchemistry.comreddit.com

Alpha-Carbon Reactivity: Enolization and Enolate Chemistry

The acidity of the α-hydrogens in ketones allows for the formation of enols or enolate anions under acidic or basic conditions, respectively. ncert.nic.inlibretexts.org For this compound, the α-carbon is positioned between the carbonyl group and a phenyl group. The presence of the phenyl group can influence the stability of the resulting enolate through resonance.

The formation of an enolate introduces a nucleophilic center at the α-carbon, which can then participate in various reactions, such as alkylation or aldol-type condensations. However, the steric congestion provided by the adjacent phenyl and benzoyl groups could hinder the approach of electrophiles to the α-carbon.

Influence of Phenyl Substituents on Reaction Intermediates

The three phenyl groups in this compound are pivotal in determining its reactivity.

Electronic Effects: Phenyl groups can act as electron-withdrawing groups through induction and can also donate or withdraw electron density via resonance. This can affect the electrophilicity of the carbonyl carbon and the stability of any charged intermediates.

Steric Effects: The sheer size of the three phenyl groups creates a sterically crowded environment around the carbonyl group and the α-carbon. masterorganicchemistry.comlibretexts.org This steric hindrance would be a major factor in controlling the accessibility of these sites to incoming reagents, thereby influencing reaction rates and potentially dictating the stereochemical outcome of reactions. libretexts.org

Detailed Kinetic Studies of this compound Reactions

Specific kinetic studies, including the determination of rate laws and activation parameters for reactions involving this compound, are not available in the reviewed literature.

Determination of Rate Laws and Reaction Orders

Without experimental data, the rate laws for reactions of this compound can only be hypothesized based on general mechanisms. For a hypothetical nucleophilic addition, the reaction would likely follow a second-order rate law, being first order in both the ketone and the nucleophile. However, the complex structure of the molecule could lead to more intricate kinetics.

Analysis of Activation Parameters and Transition States

Similarly, information on activation parameters (such as activation energy, enthalpy, and entropy of activation) for reactions of this compound is absent. These parameters are crucial for understanding the energy profile of a reaction and the structure of its transition state. The significant steric hindrance in this compound would be expected to lead to a high activation energy for many of its reactions due to the energetic cost of bringing the reactants together in a crowded transition state.

Investigation of Solvent Effects on Reaction Rates and Selectivity

The solvent in which a photochemical reaction is conducted can have a profound impact on the reaction's efficiency (rate) and the distribution of products (selectivity). For ketones that undergo Norrish Type II reactions, solvents influence the lifetime and behavior of the intermediate 1,4-biradical. Properties such as solvent polarity and hydrogen-bonding ability can differentially stabilize the excited state of the ketone and the subsequent biradical intermediate, thereby altering the reaction course.

The following table presents data from studies on the analogue 1,3-diphenylbutan-1-one, illustrating the typical influence of solvent polarity on the quantum yields of product formation.

Table 1: Effect of Solvent on the Photolysis of 1,3-Diphenylbutan-1-one (Analogue)

| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of Acetophenone (B1666503) Formation | Quantum Yield (Φ) of Cyclobutanol Formation | Cleavage/Cyclization Ratio |

| Benzene (B151609) | 2.3 | 0.20 | 0.05 | 4.0 |

| Acetonitrile | 37.5 | 0.15 | 0.03 | 5.0 |

| tert-Butyl Alcohol | 12.5 | 0.09 | 0.01 | 9.0 |

Note: Data is illustrative and based on established trends for γ-phenylbutyrophenone photolysis. The quantum yield represents the efficiency of converting absorbed light into a specific product.

Exploration of Rearrangement Mechanisms within the this compound Framework

The principal rearrangement mechanism available to this compound is the Norrish Type II reaction . nih.gov This intramolecular photochemical process is characteristic of ketones possessing an accessible hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. nih.gov

The mechanism proceeds through several distinct steps:

Photoexcitation : The process begins with the absorption of ultraviolet light by the carbonyl group, promoting it to an excited electronic state (typically a triplet state via intersystem crossing). nih.gov

Intramolecular Hydrogen Abstraction : The excited carbonyl oxygen, now possessing radical character, abstracts a hydrogen atom from the γ-carbon. In the case of this compound, this hydrogen is on the third carbon of the chain. This step results in the formation of a 1,4-biradical intermediate. nih.gov

Biradical Pathways : The 1,4-biradical is a short-lived species that can undergo one of two competing secondary reactions:

Cleavage (Fragmentation) : The bond between the α- and β-carbons cleaves. This results in the formation of two new molecules: an enol and an alkene. The enol rapidly tautomerizes to its more stable ketone form. For this compound, this would yield acetophenone and 1,2-diphenylethene.

Cyclization (Norrish-Yang Reaction) : The two radical centers on the biradical can combine to form a new carbon-carbon bond, resulting in a four-membered ring. nih.gov This pathway produces a substituted cyclobutanol. For the titular compound, this would be a triphenyl-substituted cyclobutanol.

The competition between cleavage and cyclization is a key aspect of the Norrish Type II reaction and, as discussed in the previous section, is influenced by factors such as solvent and the stability of the conformations of the biradical intermediate. The presence of phenyl groups on the carbon chain can influence the stability of the radical intermediates and potentially the reaction's stereoselectivity.

Stereochemical Investigations of 1,2,3 Triphenylbutan 1 One

Analysis of Stereogenic Centers and Molecular Chirality in 1,2,3-Triphenylbutan-1-one

The structure of this compound contains two potential stereogenic centers, which are carbon atoms bonded to four different substituent groups. researchgate.netyoutube.com These are located at the C2 and C3 positions of the butane (B89635) chain. The presence of these two centers means that the molecule can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereogenic centers. doubtnut.com For this compound, this would theoretically allow for up to four stereoisomers (2^2 = 4).

A molecule is considered chiral if it is non-superimposable on its mirror image. youtube.com The presence of stereogenic centers is a common, though not guaranteed, source of chirality. youtube.com For this compound, the four stereoisomers would exist as two pairs of enantiomers.

Table 1: Potential Stereogenic Centers in this compound

| Carbon Position | Substituents | Stereogenic Potential |

| C1 | Phenyl, Oxygen (double bond) | No (sp2 hybridized) |

| C2 | Hydrogen, Phenyl, Benzoyl, (1-Phenyl)ethyl | Yes |

| C3 | Hydrogen, Phenyl, Methyl, (2-Phenyl-2-oxo)ethyl | Yes |

| C4 | Three Hydrogens, Phenyl | No |

This table is a theoretical analysis based on the structure, as specific experimental confirmation is not available in the literature.

Diastereoisomeric Relationships and Their Configurational Stability

When a molecule has two or more stereocenters, the stereoisomers can be related as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). doubtnut.com In the case of this compound, the four potential stereoisomers would comprise two diastereomeric pairs. For instance, the (2R, 3R) isomer and the (2R, 3S) isomer would be diastereomers.

The configurational stability of these diastereomers refers to their resistance to interconversion under specific conditions. Such interconversion would require the breaking and reforming of covalent bonds at one of the stereocenters. While no studies on the configurational stability of this compound diastereomers have been found, it is generally expected that they would be configurationally stable under normal conditions, requiring specific chemical reactions to invert a stereocenter.

Strategies for Stereochemical Control in Reactions Involving this compound

The synthesis of a specific stereoisomer of a chiral molecule is a significant focus in organic chemistry. youtube.com This is typically achieved through stereoselective reactions.

Asymmetric Induction in New Stereocenter Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. In the context of synthesizing or modifying this compound, if a reaction created one of the stereocenters in the presence of the other, the existing center could influence the stereochemical outcome at the new center. However, no specific examples or research detailing such a process for this compound have been documented.

Diastereodivergent Methodologies for Accessing Isomeric Products

Diastereodivergent synthesis allows for the selective formation of any diastereomer of a product from a common starting material, typically by changing the reaction conditions or reagents. nih.gov For a molecule like this compound, this would be a powerful tool to access all four of its potential stereoisomers selectively. For example, one could envision a reaction where one set of conditions favors the formation of the (2R, 3R) isomer, while another set of conditions favors the (2R, 3S) isomer. Despite the potential utility, there is no published research applying diastereodivergent methodologies to the synthesis of this compound. researchgate.netnih.gov

Spectroscopic Characterization Methodologies in Academic Research on 1,2,3 Triphenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 1,2,3-Triphenylbutan-1-one, one would expect to observe distinct signals for the protons on the three phenyl groups and the aliphatic backbone. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal the number of neighboring protons. However, no published ¹H NMR data, including chemical shifts (δ) and coupling constants (J), could be found for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to identify their chemical environment. For this compound, distinct signals would be expected for the carbonyl carbon, the aliphatic carbons, and the various carbons of the three phenyl rings. The chemical shifts of these signals would provide crucial information about the electronic environment of each carbon atom. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk Unfortunately, no experimental or predicted ¹³C NMR data is available in the surveyed literature.

Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for assembling the complete molecular structure by revealing correlations between protons and protons (COSY) or protons and carbons (HSQC, HMBC). These experiments would be instrumental in definitively assigning the signals observed in the 1D NMR spectra and confirming the connectivity of the atoms in this compound. In the absence of the primary 1D NMR data, a discussion of these advanced techniques remains purely theoretical for this specific compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups within a molecule. For this compound, key absorption bands would be expected for the carbonyl group (C=O stretch), the aromatic C-H and C=C bonds of the phenyl rings, and the aliphatic C-H bonds. rsc.orgnih.govupi.edu The precise positions of these bands can offer insights into the molecular structure and bonding. Regrettably, no FT-IR spectra for this compound have been reported.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would also show characteristic peaks for the aromatic rings and the carbon backbone, providing a unique "fingerprint" for the molecule. researchgate.netresearchgate.netaps.org This technique can be especially useful for identifying the skeletal vibrations of the molecule. As with the other spectroscopic methods, no Raman data for this compound could be located.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. wikipedia.org Once a crystal of sufficient quality is grown, X-ray diffraction analysis would provide definitive information on its solid-state structure. This would include:

The conformation of the butane (B89635) chain.

The torsion angles of the three phenyl groups relative to the core structure.

The packing of the molecules within the crystal lattice, revealing any intermolecular interactions such as van der Waals forces or potential C-H···π interactions. researchgate.net

This technique remains the gold standard for unambiguous structure elucidation of crystalline materials. wikipedia.org

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy encompasses techniques that probe the electronic energy levels within a molecule by measuring its absorption of ultraviolet (UV) or visible light.

UV-Vis spectroscopy is an analytical method that measures the absorption of UV or visible light by a compound. researchgate.netutoronto.ca This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The parts of a molecule that absorb light are known as chromophores. In this compound, the key chromophores are the benzoyl group (C₆H₅C=O) and the two other phenyl rings.

A UV-Vis spectrum of this compound, typically measured in a non-absorbing solvent like ethanol (B145695) or hexane, would be expected to show characteristic absorption bands:

π → π* transitions: These are typically high-intensity absorptions associated with the aromatic phenyl rings and the carbonyl group. The extent of conjugation between the phenyl rings and the ketone will influence the wavelength of maximum absorbance (λmax). mdpi.com

n → π* transitions: The carbonyl group also possesses non-bonding electrons (n-electrons) on the oxygen atom. The transition of one of these electrons to an anti-bonding π* orbital results in a characteristically weak absorption band at a longer wavelength than the π → π* transitions. libretexts.org

The precise λmax values and their corresponding molar absorptivities (ε) would provide insight into the electronic structure of the molecule.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. photophysics.com This technique is exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. wikipedia.orgunipi.it

The standard structure of this compound possesses a chiral center at the C3 carbon atom, meaning it can exist as two enantiomers, (R)-1,2,3-triphenylbutan-1-one and (S)-1,2,3-triphenylbutan-1-one. CD spectroscopy would be the ideal method to distinguish between these enantiomers in solution.

A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength.

The two enantiomers of a chiral compound will produce CD spectra that are mirror images of each other, with positive peaks (Cotton effects) for one enantiomer corresponding to negative peaks for the other.

An achiral compound or a racemic mixture (a 50:50 mixture of both enantiomers) will not produce a CD signal.

Therefore, running a CD spectrum would confirm the optical activity of a sample of this compound and could be used to determine its enantiomeric purity. The specific electronic transitions (e.g., n → π* or π → π*) that are responsible for the absorption of polarized light would give rise to the observed CD signals.

Computational and Theoretical Studies on 1,2,3 Triphenylbutan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is a widely used and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. researchgate.net

A fundamental step in any computational analysis is geometry optimization. youtube.com This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. arxiv.org For 1,2,3-Triphenylbutan-1-one, this would involve starting with an initial guess of the structure and iteratively adjusting the positions of all atoms until the forces on them are negligible and the energy is minimized. youtube.com

Electronic structure analysis, performed on the optimized geometry, describes the distribution of electrons within the molecule. researchgate.netnih.gov This analysis reveals details about charge distribution, bond polarity, and the nature of the chemical bonds, which are essential for understanding the molecule's physical properties and chemical behavior.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1=O | ~1.22 Å |

| Bond Length | C1-C2 | ~1.52 Å |

| Bond Length | C2-C3 | ~1.55 Å |

| Bond Length | C3-C4 | ~1.54 Å |

| Bond Angle | O=C1-C2 | ~121° |

| Dihedral Angle | Phenyl(C1)-C1-C2-Phenyl(C2) | Variable (e.g., ~60°) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests stronger nucleophilicity. wuxibiology.com The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates a greater ability to accept electrons and thus higher electrophilicity. youtube.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. researchgate.net For this compound, the analysis would reveal the spatial distribution of these orbitals. The HOMO is likely to have significant contributions from the oxygen lone pairs and the π-systems of the phenyl rings, while the LUMO is expected to be localized primarily on the carbonyl group (C=O π* antibonding orbital), a common feature in ketones.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 eV | Indicates moderate nucleophilic character, likely centered on phenyl rings/oxygen. |

| ELUMO | -1.2 eV | Indicates electrophilic character, centered on the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests relatively high kinetic stability. |

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is plotted onto the electron density surface, using a color scale to represent different potential values. wolfram.com MESP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

The color convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MESP map would show a deep red region around the carbonyl oxygen atom, reflecting its high electronegativity and the presence of lone pairs. The carbonyl carbon would be in a bluish region, indicating its electrophilic nature. The phenyl rings would likely show a mix of green and faint yellow/orange, with the π-electron clouds creating a region of negative potential above and below the plane of the rings. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method provides quantitative details about bonding, such as hybridization, bond polarity, and the delocalization of electron density through hyperconjugative interactions. q-chem.com

For this compound, NBO analysis would quantify the polarity of the C=O bond and describe the hybridization of each atom. It would also reveal important stabilizing interactions, such as the delocalization of electron density from the oxygen's lone pairs (nO) into the antibonding orbitals (π) of adjacent C-C bonds, and interactions between the π-orbitals of the phenyl rings and adjacent σ orbitals. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C1-C(phenyl)) | ~25.0 | Lone Pair -> Antibonding π (Resonance) |

| π (C(phenyl)-C(phenyl)) | σ(C1-C2) | ~3.5 | π -> Antibonding σ (Hyperconjugation) |

| σ (C2-H) | σ*(C1-C(phenyl)) | ~2.1 | σ -> Antibonding σ (Hyperconjugation) |

DFT calculations can accurately predict various spectroscopic parameters. By calculating the vibrational frequencies, one can simulate the infrared (IR) spectrum of the molecule. This allows for the assignment of experimental absorption bands to specific vibrational modes, such as the characteristic C=O stretch of the ketone group, C-H stretches of the aromatic and aliphatic parts, and C-C bond vibrations.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus (e.g., ¹H and ¹³C). nmrdb.org These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra. youtube.com This is particularly useful for assigning peaks in complex spectra and for confirming the proposed structure of the molecule. For a molecule with multiple phenyl groups like this compound, computational prediction can be invaluable in resolving overlapping signals in the aromatic region of the ¹H NMR spectrum. masterorganicchemistry.com

Computational Elucidation of Reaction Mechanisms

Beyond static properties, DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction. rsc.org By locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—computational chemists can determine the activation energy barrier for a given reaction pathway. researchgate.net This provides a quantitative measure of the reaction's feasibility and rate.

For reactions involving this compound, such as its reduction, oxidation, or enolate formation, DFT calculations could be used to:

Identify Intermediates: Locate stable or metastable intermediates along the reaction path.

Characterize Transition States: Determine the geometry and energy of the transition state connecting reactants to products (or intermediates).

Compare Competing Pathways: If a reaction can proceed through multiple mechanisms (e.g., concerted vs. stepwise), computation can identify the lowest-energy, most probable pathway. acs.org

Analyze Solvent Effects: By using implicit or explicit solvent models, calculations can probe the influence of the solvent on the reaction mechanism and energetics. nih.gov

For example, in the addition of a nucleophile to the carbonyl group, calculations could distinguish between different stereochemical outcomes by comparing the activation energies of attack from different faces of the planar carbonyl, providing insight into the reaction's stereoselectivity. masterorganicchemistry.com Studies on similar ketones show that reaction mechanisms can be modeled to understand processes like Norrish type II reactions or thionation, with calculated parameters showing good agreement with experimental values. scholarsresearchlibrary.comresearchgate.net

Transition State Identification and Energy Profile Calculations

Understanding the mechanism of a chemical reaction involving this compound, either in its synthesis or its subsequent reactions, requires the identification of transition states and the calculation of the reaction's energy profile.

Transition State Identification: A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. It is a fleeting, unstable arrangement of atoms that must be passed through for reactants to become products. For a reaction involving this compound, computational methods, such as those based on density functional theory (DFT), would be employed to locate the geometry of these transition states. This involves sophisticated algorithms that search the potential energy surface of the reaction for saddle points, which correspond to the transition state structure.

Investigation of Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. nih.gov Computational models are essential for understanding these solvent effects on this compound. These models are generally categorized as implicit or explicit. wikipedia.org

Implicit Solvation Models: In implicit, or continuum, solvation models, the solvent is represented as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.orgwikipedia.org This approach is computationally efficient and can provide a good approximation of the bulk solvent's effect on the solute. wikipedia.orgarxiv.org Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) calculate the free energy of solvation by placing the solute molecule (this compound) in a cavity within this dielectric continuum. wikipedia.org While efficient, these models may not capture specific solute-solvent interactions like hydrogen bonding. arxiv.org

Explicit Solvation Models: Explicit models provide a more detailed and physically realistic picture by including a number of individual solvent molecules surrounding the solute. wikipedia.org This approach allows for the direct simulation of specific interactions, such as hydrogen bonds or dipole-dipole interactions, between this compound and the solvent molecules. However, this level of detail comes at a significantly higher computational cost due to the large number of atoms involved. arxiv.org Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational expense. wikipedia.org

A comparative table summarizing the features of these models is presented below.

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous medium with a dielectric constant | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Level of Detail | Averages bulk solvent effects | Captures specific, local solute-solvent interactions |

| Common Methods | PCM, SMD, Generalized Born (GB) wikipedia.orgnih.gov | Molecular Dynamics (MD) or Monte Carlo (MC) simulations with a solvent box wikipedia.org |

| Best For | Rapidly estimating bulk solvent effects, high-throughput screening | Studying reactions where specific solvent interactions are crucial (e.g., hydrogen bonding) |

Advanced Computational Modeling Techniques

Beyond static calculations and basic solvation, advanced techniques can provide deeper insights into the dynamic behavior and reactivity of this compound.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with multiple rotatable bonds. Its three-dimensional shape, or conformation, is crucial to its properties and reactivity. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. uiuc.edunih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the structure of this compound evolves over time. uiuc.edu By simulating the molecule for a sufficient duration (from nanoseconds to microseconds), a representative sample of its accessible conformations can be generated. nih.gov This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them. lumenlearning.com Conformational analysis is critical for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. lumenlearning.comnih.gov

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate a variety of molecular properties, known as quantum chemical descriptors. rasayanjournal.co.in These descriptors can be correlated with the chemical reactivity and stability of this compound. ubc.ca

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. rasayanjournal.co.in It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. rasayanjournal.co.in

By calculating these descriptors for this compound and its analogues, researchers can establish structure-reactivity relationships, which are valuable for designing new molecules with desired properties.

Chemical Transformations and Derivatization Studies of 1,2,3 Triphenylbutan 1 One

Reduction Reactions of the Ketone Moiety

The ketone moiety in 1,2,3-triphenylbutan-1-one is susceptible to reduction to form the corresponding secondary alcohol, 1,2,3-triphenylbutan-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. masterorganicchemistry.comyoutube.comchemguide.co.uk The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). chemguide.co.uk The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent protonation by the solvent yields the secondary alcohol. youtube.com

Lithium aluminum hydride is a much stronger reducing agent and can also effectively reduce the ketone to the corresponding alcohol. libretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reaction mechanism is similar to that of NaBH₄, involving nucleophilic attack of a hydride ion. libretexts.org

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1,2,3-Triphenylbutan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1,2,3-Triphenylbutan-1-ol |

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of this compound is a key site for nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the introduction of various functional groups.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the ketone results in the formation of tertiary alcohols. mnstate.educhemguide.co.uklibretexts.org For instance, the reaction with methylmagnesium bromide would yield 2-methyl-1,2,3-triphenylbutan-2-ol. The reaction proceeds via the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. youtube.com

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. lumenlearning.comorganic-chemistry.orglibretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the ketone to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The reaction with methylenetriphenylphosphorane would yield 1,2,3-triphenyl-1-pentene.

| Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | 2-Methyl-1,2,3-triphenylbutan-2-ol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1,2,3-Triphenyl-1-pentene |

Alpha-Alkylation and Acylation of the Butanone Scaffold

The carbon atom alpha to the carbonyl group in this compound is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in alkylation and acylation reactions.

Alpha-Alkylation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to generate the enolate. youtube.commnstate.eduyoutube.com The subsequent reaction of the enolate with an alkyl halide, for example, methyl iodide, results in the formation of a new carbon-carbon bond at the alpha position, yielding 2,3-diphenyl-2-methyl-1-phenylbutan-1-one. libretexts.org The use of a bulky base like LDA often favors the formation of the kinetic enolate. youtube.comyoutube.com

Alpha-Acylation: While less common than alkylation, acylation at the alpha-position can also be achieved. This typically involves reacting the enolate with an acylating agent like an acyl chloride.

| Reagent | Product |

| 1. LDA, THF; 2. Methyl Iodide | 2,3-Diphenyl-2-methyl-1-phenylbutan-1-one |

Functionalization of the Phenyl Rings (e.g., Electrophilic Aromatic Substitution)

The three phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents onto the aromatic systems. The existing alkyl and acyl groups on the benzene (B151609) rings will influence the position of substitution (ortho, meta, or para).

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto one or more of the phenyl rings.

Friedel-Crafts Acylation: Under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃), an acyl group can be introduced onto the aromatic rings using an acyl chloride or anhydride (B1165640). wikipedia.orgsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The ketone product of a Friedel-Crafts acylation is generally deactivated towards further substitution. organic-chemistry.org

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylated this compound |

Multicomponent Reactions Incorporating the this compound Framework

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. wikipedia.orgorganic-chemistry.orgnih.gov The enolizable nature of this compound makes it a potential candidate for such reactions.

Mannich Reaction: In a Mannich reaction, an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde (like formaldehyde) react to form a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgchemistrysteps.combyjus.com In this context, this compound could react with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to yield a Mannich base. chemistrysteps.com

Synthesis of Novel Derivatives and Analogs of this compound

The chemical transformations discussed above pave the way for the synthesis of a wide array of novel derivatives and analogs of this compound. For instance, the products of nucleophilic addition or alpha-alkylation can serve as precursors for further synthetic manipulations. The functionalization of the phenyl rings can lead to derivatives with altered electronic and steric properties.

Furthermore, the ketone functionality can be a starting point for the synthesis of heterocyclic compounds. google.comgoogle.comnih.govmdpi.comyoutube.com For example, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.